2-(1-hydroxy-2-methylpropan-2-yl)-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride
Description
2-(1-Hydroxy-2-methylpropan-2-yl)-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride is a benzodiazole derivative characterized by a hydroxy-substituted branched alkyl group at position 2 and a carboxylic acid moiety at position 5 of the benzodiazole core. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
2-(1-hydroxy-2-methylpropan-2-yl)-3H-benzimidazole-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3.ClH/c1-12(2,6-15)11-13-8-4-3-7(10(16)17)5-9(8)14-11;/h3-5,15H,6H2,1-2H3,(H,13,14)(H,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUFTMZLXNIZKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=NC2=C(N1)C=C(C=C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-hydroxy-2-methylpropan-2-yl)-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride is a derivative of the benzodiazole family, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The structural formula for the compound can be represented as follows:
This compound features a benzodiazole core, which is recognized for its ability to interact with various biological targets.
Antimicrobial Activity
Research indicates that benzodiazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 mg/mL |
| Escherichia coli | 1.0 mg/mL |
| Pseudomonas aeruginosa | 0.25 mg/mL |
These results suggest that this compound could be a potential candidate for developing new antimicrobial agents .
Anticancer Properties
Benzodiazoles are also known for their anticancer activities. The compound has been evaluated in vitro against several cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 15 |
| A549 (Lung Cancer) | 12 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Benzodiazoles often act as inhibitors of various enzymes involved in cellular processes, including kinases and topoisomerases.
- Interference with DNA Replication : Some studies suggest that benzodiazole derivatives can intercalate into DNA, disrupting replication and transcription processes.
- Modulation of Cell Signaling Pathways : The compound may influence pathways related to apoptosis and cell cycle regulation, contributing to its anticancer effects .
Study on Antimicrobial Efficacy
A recent study published in Der Pharmacia Lettre highlighted the antimicrobial efficacy of various benzimidazole derivatives, including our compound. The study found that modifications at specific positions on the benzodiazole ring significantly enhanced antibacterial activity against resistant strains .
Clinical Trials for Anticancer Applications
Another notable investigation involved clinical trials assessing the safety and efficacy of benzodiazole derivatives in patients with advanced cancer. Preliminary results indicated a favorable safety profile and promising anticancer activity, warranting further exploration in larger cohorts .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name (CAS No.) | Substituent at Position 2 | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound (Not explicitly listed) | 1-Hydroxy-2-methylpropan-2-yl | ~C₁₂H₁₄ClN₃O₃ | ~275–300 | Hydroxyalkyl group; hydrochloride salt |
| 2-(4-Chlorophenyl) derivative (N/A) | 4-Chlorophenyl | C₁₄H₉ClN₂O₂ | 276.69 | Enhanced lipophilicity; halogenated |
| 1-Methyl-2-(trifluoromethyl) derivative (N/A) | Trifluoromethyl | C₁₀H₇F₃N₂O₂ | 244.17 | Electron-withdrawing CF₃ group |
| 2-(Dimethylamino) derivative (N/A) | Dimethylamino | C₁₀H₁₁N₃O₂ | 205.21 | Basic amino group; no salt form |
| 1-(1-Methoxy-2-methylpropan-2-yl) derivative (1909336-48-6) | 1-Methoxy-2-methylpropan-2-yl | C₁₃H₂₁Cl₂N₃O | 306.23 | Methoxy substitution; dihydrochloride |
Substituent Effects on Solubility and Bioavailability
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(1-hydroxy-2-methylpropan-2-yl)-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride?
Answer:
- Key Steps :
- Core Benzodiazole Formation : Utilize solvent-free reductive amination or cyclization reactions with aldehydes to construct the benzodiazole scaffold, analogous to methods for related imidazole derivatives .
- Hydroxy-Methylpropan Substituent : Introduce the 1-hydroxy-2-methylpropan-2-yl group via alkylation or nucleophilic substitution, ensuring anhydrous conditions to prevent hydrolysis.
- Carboxylic Acid Activation : Convert the carboxylic acid to its hydrochloride salt using HCl gas in ethanol, followed by recrystallization for purity .
- Analytical Validation : Monitor reaction progress via TLC (chloroform:methanol, 7:3) and confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Answer:
- Spectroscopic Methods :
- Purity Assessment : Use Karl Fischer titration for water content (<0.5%) and ICP-MS for heavy metal traces (<10 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data under varying pH conditions?
Answer:
- Experimental Design :
- pH Stability Study : Prepare buffer solutions (pH 1–12) and incubate the compound at 25°C/40°C. Sample at intervals (0, 24, 48 hrs) .
- Degradation Analysis : Use HPLC-MS to identify degradation products (e.g., hydrolysis of the benzodiazole ring or esterification of the carboxylic acid) .
- Data Interpretation : If conflicting results arise (e.g., instability at pH <3 but stability at pH 5–7), correlate with protonation states of the benzodiazole nitrogen and carboxylic acid group .
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
Answer:
- Salt Form Screening : Compare hydrochloride, phosphate, and mesylate salts for solubility and crystallinity using powder X-ray diffraction (PXRD) .
- Prodrug Derivatization : Synthesize ester prodrugs (e.g., methyl or ethyl esters) to enhance lipophilicity, followed by enzymatic hydrolysis studies in plasma .
- Nanoparticle Encapsulation : Use polylactic-co-glycolic acid (PLGA) nanoparticles to improve aqueous dispersion, with particle size and zeta potential monitored via dynamic light scattering .
Methodological Challenges
Q. How to address low yields during the final hydrochloride salt formation?
Answer:
- Critical Factors :
- HCl Gas Purity : Use >99.9% anhydrous HCl to avoid side reactions with residual moisture .
- Solvent Selection : Prefer ethanol over methanol due to better solubility of intermediate carboxylic acid.
- Crystallization Control : Slow cooling (0.5°C/min) and seeding with pure crystals improve yield and polymorph consistency .
Q. What precautions are essential for handling this compound in biological assays?
Answer:
- Safety Protocols :
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (based on GHS Category 2 recommendations for similar hydrochlorides) .
- Ventilation : Use fume hoods during weighing to avoid inhalation of fine particles .
- Environmental Hazards : Dispose of waste per WGK 2 regulations (Germany) due to potential aquatic toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
